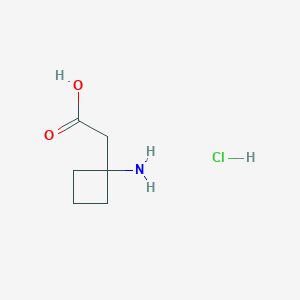
(3-Fluoropyrrolidin-3-yl)methanol hydrochloride
Übersicht
Beschreibung
“(3-Fluoropyrrolidin-3-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 1803611-93-9 . It has a molecular weight of 155.6 and its IUPAC name is (3-fluoropyrrolidin-3-yl)methanol hydrochloride . The compound is typically 97% pure .
Molecular Structure Analysis
The InChI code for “(3-Fluoropyrrolidin-3-yl)methanol hydrochloride” is 1S/C5H10FNO.ClH/c6-5(4-8)1-2-7-3-5;/h7-8H,1-4H2;1H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Fluoropyrrolidin-3-yl)methanol hydrochloride” include a molecular weight of 155.6 . The compound’s InChI code is 1S/C5H10FNO.ClH/c6-5(4-8)1-2-7-3-5;/h7-8H,1-4H2;1H .Wissenschaftliche Forschungsanwendungen
Determination of Absolute Configuration and Stereochemistry
Research on the enantiomers of N-CBZ-3-fluoropyrrolidine-3-methanol, a closely related compound, involved the determination of their absolute configuration using vibrational circular dichroism and confirmation of stereochemistry through chemical synthesis. This study is crucial for understanding the molecular structure and potential applications of such compounds in medicinal chemistry and drug design (Procopiou et al., 2016).
Synthesis of Fluoropyrrolidines
The synthesis of small 3-fluoropyrrolidines and 3,3-difluoropyrrolidines through a 1,3-dipolar cycloaddition with a simple azomethine ylide demonstrates the compound’s versatility in organic synthesis. This methodology provides accessible routes to fluorinated pyrrolidines, highlighting its importance in the development of pharmacologically active molecules (McAlpine et al., 2015).
Radiosynthesis and PET Imaging
A study on the radiosynthesis and evaluation of an (18)F-labeled PET radioligand based on a nonimidazole 2-aminoethylbenzofuran chemotype, involving a fluoropyrrolidine structure, highlights its potential application in imaging brain histamine subtype-3 receptors. This research underscores the compound's utility in developing diagnostic tools for neurological conditions (Bao et al., 2012).
Direct C–C Coupling of Methanol and Allenes
A novel catalytic process involving methanol and allenes to furnish higher alcohols incorporating all-carbon quaternary centers showcases the chemical’s application in catalysis and synthetic organic chemistry. This research provides insights into new reactions and methodologies for constructing complex molecular architectures (Moran et al., 2011).
Spectral Characterization of Degradation Impurities
The spectral characterization of degradation impurities of paroxetine hydrochloride hemihydrate, including an analysis of a compound structurally similar to (3-Fluoropyrrolidin-3-yl)methanol, provides valuable information for the pharmaceutical industry regarding the stability and quality control of active pharmaceutical ingredients (Munigela et al., 2008).
Eigenschaften
IUPAC Name |
(3-fluoropyrrolidin-3-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-5(4-8)1-2-7-3-5;/h7-8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWCLQSSUKTHBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CO)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803611-93-9 | |
| Record name | (3-fluoropyrrolidin-3-yl)methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[2-[(4-Fluorophenyl)amino]-2-oxoethyl]amino]-benzoic acid](/img/structure/B1448162.png)



![tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate](/img/structure/B1448168.png)



![2-[(3-Fluorophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B1448178.png)




![5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B1448185.png)